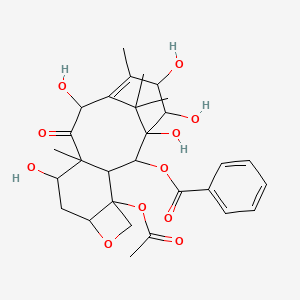
(s)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin is a derivative of camptothecin, a well-known alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is notable for its potent antitumor activity, making it a significant subject of research in medicinal chemistry and oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin typically involves multiple steps starting from camptothecin. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of camptothecin are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Piperazine Moiety: The protected camptothecin undergoes a nucleophilic substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of camptothecin with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: The compound is used in cell biology to study its effects on cell proliferation and apoptosis.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting topoisomerase I, an enzyme crucial for DNA replication.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The primary mechanism of action of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Topotecan: Another camptothecin derivative used clinically as an anticancer agent.
Irinotecan: A prodrug that is converted into its active form, SN-38, which also inhibits topoisomerase I.
Camptothecin: The parent compound from which many derivatives, including (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin, are synthesized.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to camptothecin. These modifications also potentially improve its selectivity and potency against certain cancer cell lines.
This compound continues to be a focal point in the development of new anticancer therapies, highlighting the importance of structural modifications in drug design.
Eigenschaften
Molekularformel |
C26H28N4O5 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
19-ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H28N4O5/c1-3-26(34)19-11-21-23-15(12-30(21)24(32)18(19)14-35-25(26)33)10-16-17(22(31)5-4-20(16)27-23)13-29-8-6-28(2)7-9-29/h4-5,10-11,31,34H,3,6-9,12-14H2,1-2H3 |
InChI-Schlüssel |
KWZZLDXIKMLRPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN6CCN(CC6)C)O)N=C4C3=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
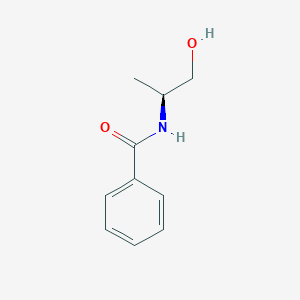

![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
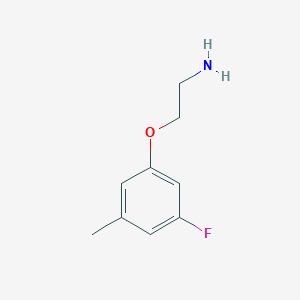

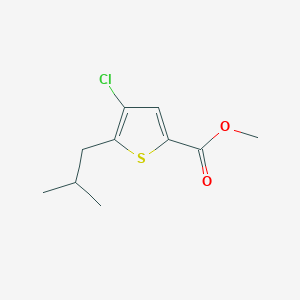
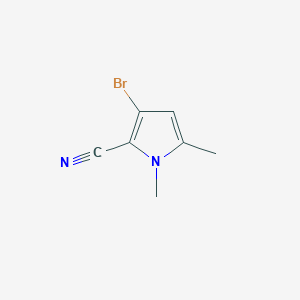
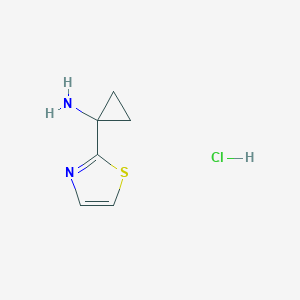
![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
